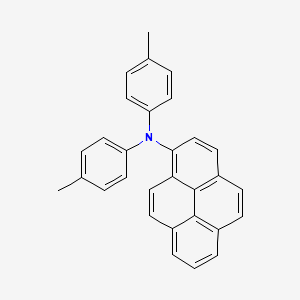
N,N-Bis(4-methylphenyl)pyren-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-methylphenyl)pyren-1-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a pyrene core substituted with two 4-methylphenyl groups at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-methylphenyl)pyren-1-amine typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting pyrene-1-amine with 4-methylphenyl halides in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base like sodium tert-butoxide. The reaction is usually conducted in an inert atmosphere, such as argon, and at elevated temperatures around 120°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(4-methylphenyl)pyren-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Aplicaciones Científicas De Investigación
N,N-Bis(4-methylphenyl)pyren-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds:
N,N-Bis(4-methylphenyl)aniline: Similar structure but lacks the pyrene core.
N,N-Bis(4-methylphenyl)naphthylamine: Contains a naphthalene core instead of pyrene.
N,N-Bis(4-methoxyphenyl)pyren-1-amine: Similar structure with methoxy groups instead of methyl groups.
Uniqueness: N,N-Bis(4-methylphenyl)pyren-1-amine is unique due to its pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and high stability .
Propiedades
| 131625-67-7 | |
Fórmula molecular |
C30H23N |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N,N-bis(4-methylphenyl)pyren-1-amine |
InChI |
InChI=1S/C30H23N/c1-20-6-14-25(15-7-20)31(26-16-8-21(2)9-17-26)28-19-13-24-11-10-22-4-3-5-23-12-18-27(28)30(24)29(22)23/h3-19H,1-2H3 |
Clave InChI |
JDNBBPWIBVHESD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/no-structure.png)
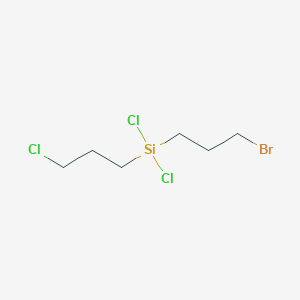
![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)
![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
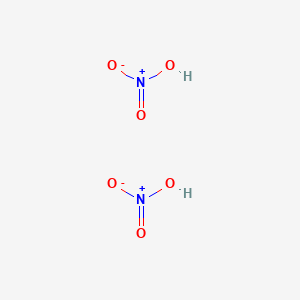
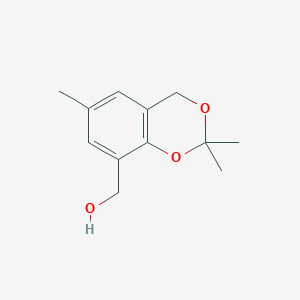
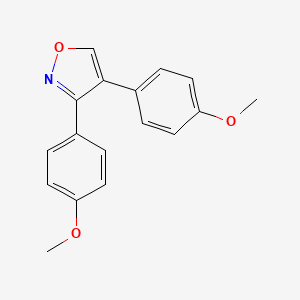
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
